

A Comprehensive Technical Guide to 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid

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Compound of Interest

Compound Name: 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B187168

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CAS Number: 5466-33-1

This technical guide provides an in-depth overview of **2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its synthesis, potential biological activities, and the signaling pathways it may influence, based on current scientific literature.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, have made them a focal point of medicinal chemistry research. The subject of this guide, **2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid**, belongs to this promising class of compounds.

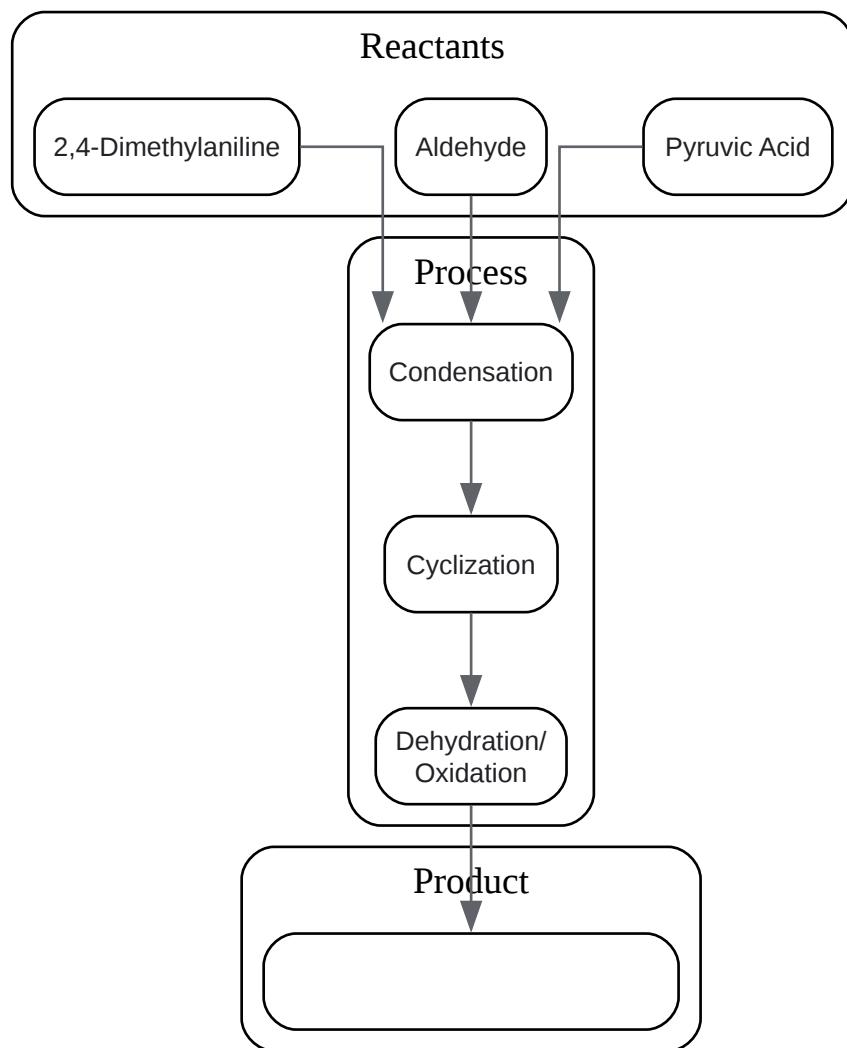
Synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carboxylic Acid

The synthesis of 2-aryl-quinoline-4-carboxylic acids is primarily achieved through two classical methods: the Doebner reaction and the Pfitzinger reaction.

Doebner Reaction

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.^[1]^[2] For the synthesis of the title compound, 2,4-dimethylaniline would react with an appropriate aldehyde and pyruvic acid.

Workflow for the Doebner Reaction:



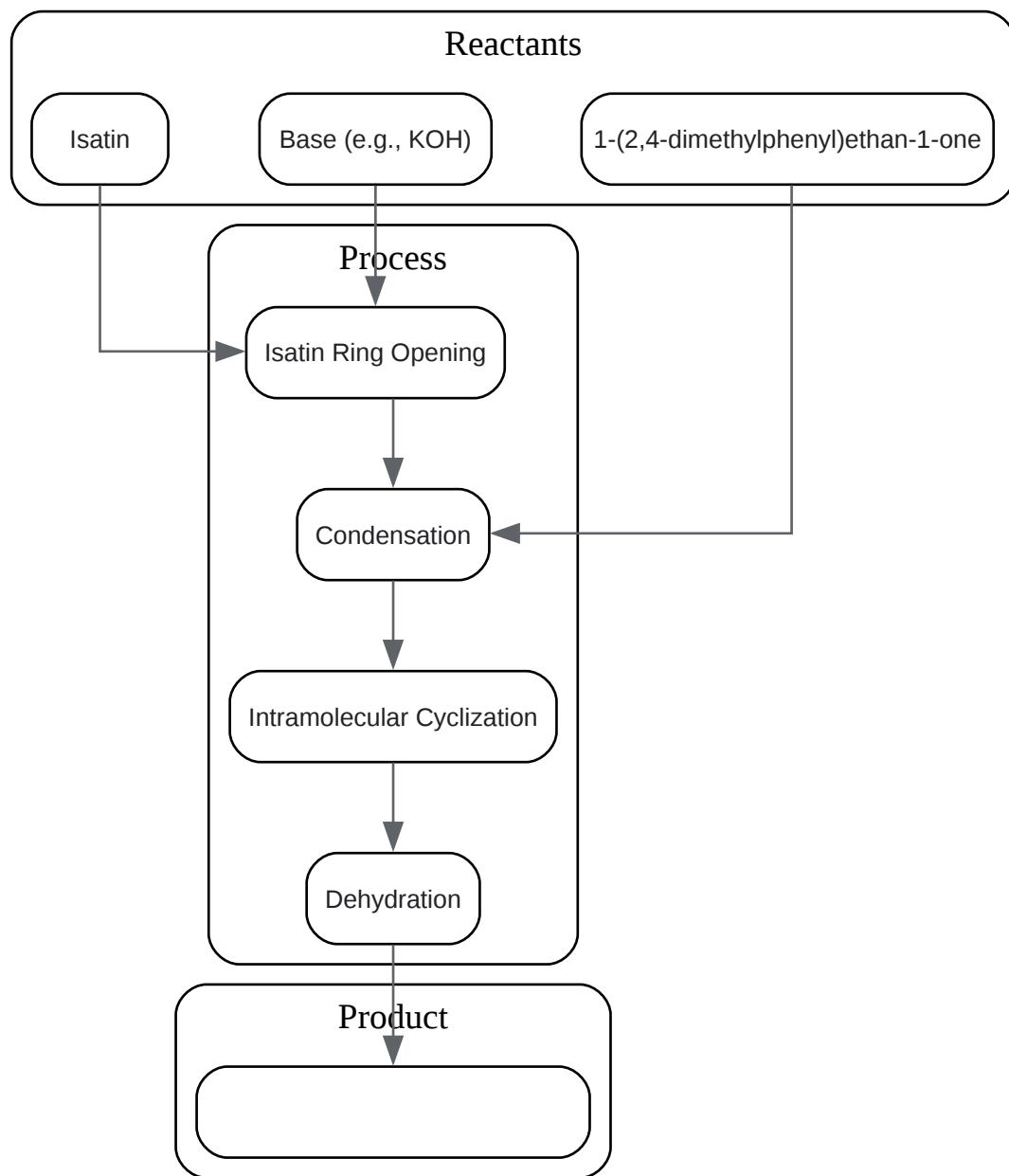
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Caption: General workflow of the Doebner reaction for the synthesis of **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid**.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, utilizing the condensation of isatin with a carbonyl compound containing an α -methylene group in the presence of a base.[3][4] To synthesize the title compound via this method, isatin would be reacted with 1-(2,4-dimethylphenyl)ethan-1-one.

Workflow for the Pfitzinger Reaction:



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Caption: General workflow of the Pfitzinger reaction for the synthesis of **2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid**.

Experimental Protocols

While a specific protocol for **2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid** is not readily available, the following are representative experimental procedures for the Doebner and Pfitzinger reactions that can be adapted for its synthesis.

Representative Doebner Reaction Protocol[5]

- Reaction Setup: In a round-bottom flask, combine the substituted aniline (e.g., 2,4-dimethylaniline, 1.8 mmol) and the appropriate aldehyde (2.0 mmol) in acetonitrile (1.0 mL).
- Catalyst Addition: Add a Lewis acid catalyst, such as $\text{BF}_3\cdot\text{OEt}_2$ or $\text{BF}_3\cdot\text{THF}$ (0.5 equivalents), to the mixture at room temperature.
- Initial Heating: Stir the reaction mixture at 65°C for 1 hour.
- Pyruvic Acid Addition: Slowly add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
- Reaction: Continue stirring the mixture at 65°C for 20 hours.
- Work-up: After cooling to room temperature, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract it with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Representative Pfitzinger Reaction Protocol[6][7]

- Base Preparation: In a suitable solvent such as ethanol, dissolve a strong base like potassium hydroxide.
- Isatin Addition: Add isatin (1.0 equivalent) to the basic solution and stir at room temperature for approximately 1 hour.

- **Carbonyl Addition:** Add the carbonyl compound (e.g., 1-(2,4-dimethylphenyl)ethan-1-one, 1.0-2.0 equivalents) to the reaction mixture.
- **Reflux:** Heat the mixture to reflux and maintain for 12-48 hours.
- **Work-up:** After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
- **Precipitation:** Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5 to precipitate the product.
- **Isolation:** Collect the solid product by vacuum filtration, wash with cold water, and dry.

Potential Biological Activities and Signaling Pathways

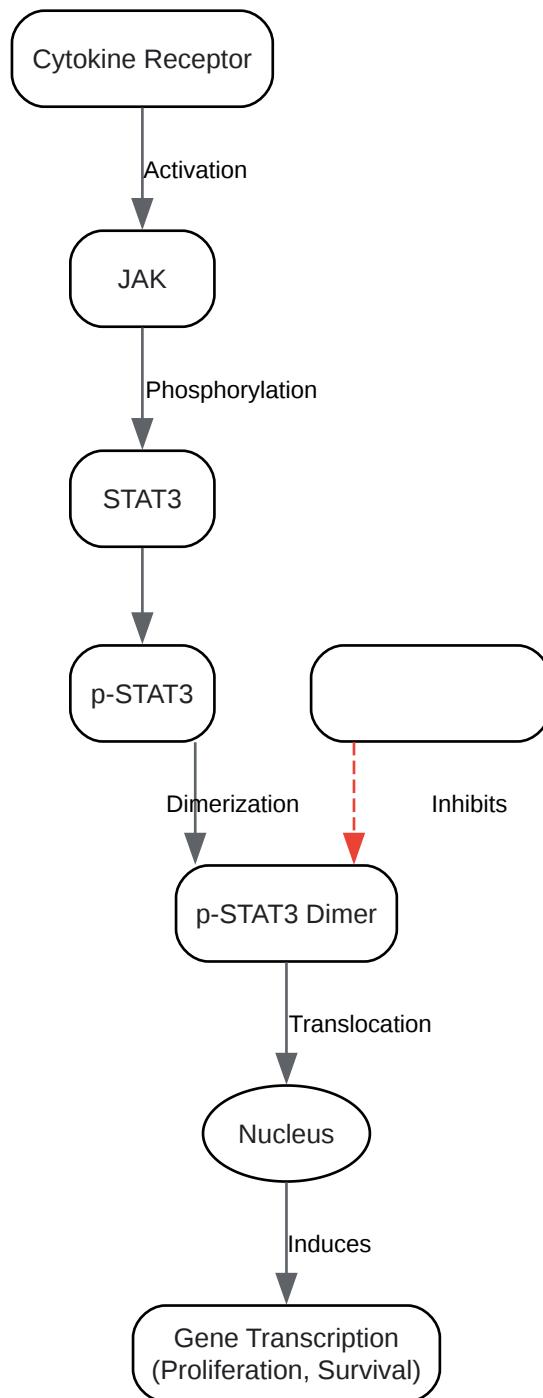
While specific biological data for **2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid** is limited, the broader class of 2-aryl-quinoline-4-carboxylic acids has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have been shown to exhibit antiproliferative effects against various cancer cell lines.^{[5][6]} The proposed mechanisms of action are often multifaceted and can include:

- **Inhibition of Signaling Pathways:** These compounds can inhibit critical signaling pathways that are often dysregulated in cancer, such as the STAT3 signaling pathway.^[7]
- **Induction of Apoptosis:** They can trigger programmed cell death in cancer cells.
- **Cell Cycle Arrest:** These molecules can halt the cell cycle, preventing cancer cell proliferation.

Potential STAT3 Signaling Pathway Inhibition:



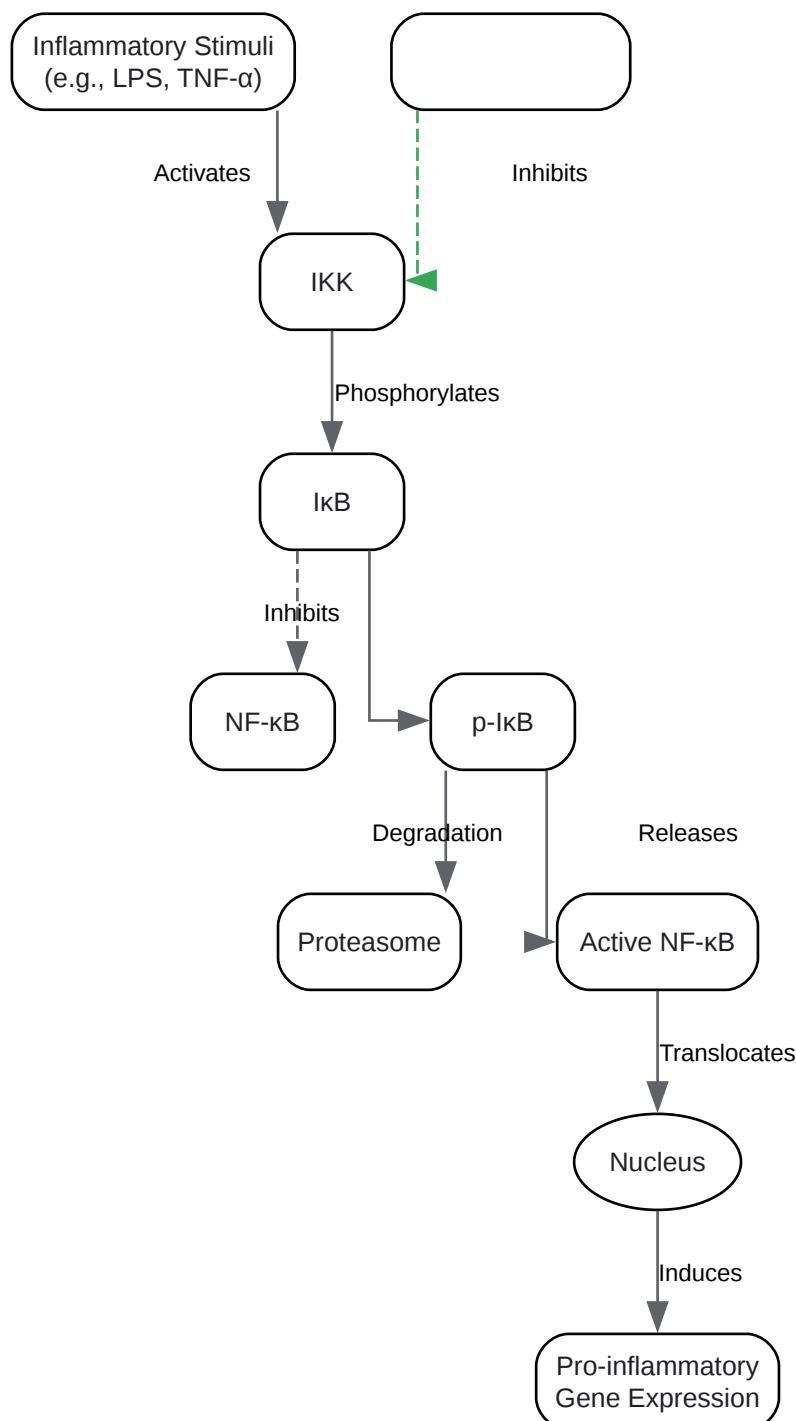
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Caption: Proposed inhibition of the STAT3 signaling pathway by 2-aryl-quinoline-4-carboxylic acid derivatives.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties.^{[8][9]} A key mechanism is believed to be the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway, a central regulator of inflammation.^{[10][11]} By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators.

Potential NF-κB Signaling Pathway Inhibition:



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Caption: Proposed inhibition of the NF-κB signaling pathway by 2-aryl-quinoline-4-carboxylic acid derivatives.

Antimicrobial Activity

Various derivatives of quinoline-4-carboxylic acid have been reported to possess antimicrobial activity against a range of bacteria and fungi.[12][13] The exact mechanisms can vary but may involve the disruption of microbial cellular processes or integrity.

Quantitative Data

Specific quantitative biological data for **2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid** is not widely published. However, data for structurally related compounds can provide an indication of potential activity. The following table summarizes representative data for other 2-aryl-quinoline-4-carboxylic acid derivatives.

Compound Class	Biological Activity	Assay	Cell Line/Organism	IC ₅₀ / MIC	Reference
2-Aryl-quinoline-4-carboxylic acid derivatives	Anticancer	MTT Assay	Various Cancer Cell Lines	Varies (μ M range)	[5]
2-Aryl-quinoline-4-carboxylic acid derivatives	Anti-inflammatory	LPS-induced NO production	RAW 264.7 macrophages	Varies (μ M range)	[8]
2-Substituted-quinoline-4-carboxylic acid derivatives	Antibacterial	Broth microdilution	S. aureus, B. subtilis	Varies (μ g/mL range)	[12][13]

Note: The presented data is for related compounds and should be considered indicative of the potential of the **2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid** scaffold. Further experimental validation is required for the specific title compound.

Conclusion

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid is a member of a pharmacologically significant class of compounds. Its synthesis can be readily achieved through established methods such as the Doebner and Pfitzinger reactions. Based on the activities of related analogues, this compound holds promise for further investigation as a potential anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on the specific synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential and mechanisms of action.

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